molecular formula C19H13F3N2O4 B7825892 methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate

methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate

Cat. No.: B7825892
M. Wt: 390.3 g/mol
InChI Key: TVAAUCZVFOFUCD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate” is known as trichostatin A. It is a hydroxamic acid that has been widely studied for its biological activities, particularly as an inhibitor of histone deacetylase enzymes. This compound has significant implications in the fields of cancer research, epigenetics, and antimicrobial therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichostatin A can be synthesized through a multi-step process involving the following key steps:

    Formation of the hydroxamic acid group: This involves the reaction of an appropriate ester with hydroxylamine under basic conditions.

    Coupling reactions: The intermediate is then coupled with a substituted aromatic aldehyde to form the final product.

    Purification: The crude product is purified using chromatographic techniques to obtain pure trichostatin A.

Industrial Production Methods

Industrial production of trichostatin A typically involves fermentation processes using specific strains of Streptomyces bacteria, which naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate trichostatin A.

Chemical Reactions Analysis

Types of Reactions

Trichostatin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Trichostatin A has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in studies of gene expression and regulation due to its ability to inhibit histone deacetylases.

    Medicine: Trichostatin A is investigated for its potential therapeutic effects in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.

    Industry: It is used in the development of new antimicrobial agents and as a tool in drug discovery.

Mechanism of Action

Trichostatin A exerts its effects primarily by inhibiting histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to gene expression regulation and cell cycle control.

Comparison with Similar Compounds

Trichostatin A can be compared with other histone deacetylase inhibitors such as:

    Vorinostat: Another hydroxamic acid with similar inhibitory effects on histone deacetylases.

    Romidepsin: A cyclic peptide that also inhibits histone deacetylases but has a different chemical structure.

    Panobinostat: A pan-histone deacetylase inhibitor with broader activity.

Trichostatin A is unique due to its specific structure and the particular histone deacetylase enzymes it targets, making it a valuable tool in epigenetic research and cancer therapy.

Properties

IUPAC Name

methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAUCZVFOFUCD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=CC(=NC(=N3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=CC(=NC(=N3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.